6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride
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Overview
Description
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2094696-44-1 . It has a molecular weight of 217.65 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride . The InChI code is 1S/C8H11N3O2.ClH/c1-5-4-11-6(3-9-5)2-7(10-11)8(12)13;/h2,5,9H,3-4H2,1H3,(H,12,13);1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 217.65 . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or through further literature search.Scientific Research Applications
Synthesis and Derivatives Formation
Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be transformed into a range of derivatives including 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and others, showcasing the versatility of pyrazole derivatives in synthetic organic chemistry. These transformations underline the potential of such compounds in creating pharmacologically active molecules (Harb et al., 1989).
Functionalization and Antibacterial Activities
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial activities, highlighting the importance of pyrazole derivatives in developing new antimicrobials. This research illustrates the potential use of pyrazole carboxylic acid derivatives in the pharmaceutical industry, especially in the fight against microbial resistance (Bildirici et al., 2007).
Novel Heterocycles Synthesis
Efficient synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines demonstrates the innovative approaches to crafting complex heterocyclic systems, which could have implications in drug design and development due to their unique structural and electronic properties (El‐dean et al., 2018).
Green Synthesis Approaches
The green synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines using isonicotinic acid as a catalyst represents the shift towards more sustainable and environmentally friendly chemical processes. This research highlights the importance of green chemistry principles in the synthesis of heterocyclic compounds, offering a pathway to more sustainable industrial practices (Zolfigol et al., 2013).
Structural and Spectral Investigations
Studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have focused on combined experimental and theoretical investigations to understand the molecular structure and properties better. Such research is crucial for the rational design of compounds with desired biological or physical properties, enabling targeted drug development and materials science applications (Viveka et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These suggest that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-5-4-11-6(3-9-5)2-7(10-11)8(12)13;/h2,5,9H,3-4H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTHUIJLYZJPGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC(=N2)C(=O)O)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2094696-44-1 |
Source
|
Record name | 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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